molecular formula C17H21NO B3009358 8-(Cyclohexylmethylamino)naphthalen-2-ol CAS No. 1510146-24-3

8-(Cyclohexylmethylamino)naphthalen-2-ol

Cat. No.: B3009358
CAS No.: 1510146-24-3
M. Wt: 255.361
InChI Key: DQHYUWTUXKYVTP-UHFFFAOYSA-N
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Description

8-(Cyclohexylmethylamino)naphthalen-2-ol is a naphthalene derivative featuring a hydroxyl group at the 2-position and a cyclohexylmethylamino substituent at the 8-position. The compound’s structure combines the aromatic π-system of naphthalene with the steric bulk of the cyclohexylmethyl group, which influences its electronic, physical, and biological properties. The cyclohexyl group enhances hydrophobicity and may stabilize intramolecular interactions, such as hydrogen bonding, as seen in related compounds .

Properties

IUPAC Name

8-(cyclohexylmethylamino)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-15-10-9-14-7-4-8-17(16(14)11-15)18-12-13-5-2-1-3-6-13/h4,7-11,13,18-19H,1-3,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHYUWTUXKYVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=CC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclohexylmethylamino)naphthalen-2-ol typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material is a naphthalene derivative, which is functionalized to introduce the hydroxyl group at the 2-position.

    Amination Reaction: The cyclohexylmethylamino group is introduced through an amination reaction. This can be achieved by reacting the naphthalene derivative with cyclohexylmethylamine under suitable conditions, such as the presence of a catalyst and appropriate solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonic acids.

Major Products Formed:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced naphthalene derivatives.

    Substitution Products: Various substituted naphthalene compounds.

Scientific Research Applications

8-(Cyclohexylmethylamino)naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Cyclohexylmethylamino)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Naphthalen-2-ol Derivatives

Compound Name Substituent(s) Molecular Weight Key Features Reference
8-(Cyclohexylmethylamino)naphthalen-2-ol Cyclohexylmethylamino at C8 ~285.4 g/mol Bulky substituent; potential intramolecular H-bonding (O–H···N) N/A
cis-4-Cyclohexyl-1,2,3,4-tetrahydronaphthalen-2-ol Cyclohexyl at C4 (tetrahydronaphthalen core) 230.35 g/mol Reduced aromaticity; cyclohexyl induces steric hindrance
1-[(Dimethylamino)(phenyl)methyl]naphthalen-2-ol Dimethylamino-phenyl at C1 279.35 g/mol Planar distortion (dihedral angle: 79.83°); strong O–H···N H-bonding
8-(Piperazin-1-yl)naphthalen-2-ol Piperazinyl at C8 228.29 g/mol Flexible amine group; bioactive scaffold (e.g., β-blocker metabolites)
Salen-type Schiff bases (OPD/PPD) Imine-linked naphthalen-2-ol ~400–450 g/mol Extended conjugation; electrochemical applications (Ni–W alloy deposition)

Key Observations :

  • Steric Effects: The cyclohexylmethyl group in the target compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., dimethylamino or piperazinyl) but enhances lipid membrane permeability .
  • Electronic Properties : Unlike Schiff bases (e.g., OPD/PPD), which exhibit extended π-conjugation and redox activity, the target compound’s amine group may favor fluorescence or basicity modulation .
Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Compound Name Melting Point (°C) UV-Vis λmax (nm) Fluorescence (λem) NMR Shifts (1H/13C) Reference
This compound N/A ~280–320 (predicted) N/A δH: ~6.8–7.5 (aromatic), δC: ~150 (C–O) N/A
cis-4-Cyclohexyl-1,2,3,4-tetrahydronaphthalen-2-ol 93–95 Not reported Not reported δH: 0.85–1.42 (cyclohexyl), δC: 26.1–138.6
1-[(Dimethylamino)(phenyl)methyl]naphthalen-2-ol Not reported Not reported Not reported δH: 7.05–7.25 (aromatic), δC: 68.3 (C–O)
3-(1,3-Benzoxazol-2-yl)naphthalen-2-ol 160–162 350–370 450–470 δH: 7.2–8.1 (aromatic), δC: 148.5 (C=N)

Key Observations :

  • Thermal Stability : Cyclohexyl-containing analogs (e.g., ) exhibit moderate melting points (~90–95°C), suggesting comparable thermal stability for the target compound.
  • Spectroscopy : The absence of imine or benzoxazole groups in the target compound may limit its fluorescence intensity compared to but enhance its NMR aromatic signal resolution .

Key Observations :

  • Bioactivity: The cyclohexylmethylamino group may enhance antimicrobial activity via hydrophobic interactions, as seen in pesticidal benzo[d]thiazol derivatives .

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